An In-depth Technical Guide on the Core Properties of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
An In-depth Technical Guide on the Core Properties of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-methoxy-1H-indol-3-yl)acetic acid, a derivative of the natural auxin indole-3-acetic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to endogenous signaling molecules suggests a potential for diverse biological activities, which has prompted investigations into its therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the fundamental properties of 2-(6-methoxy-1H-indol-3-yl)acetic acid, including its physicochemical characteristics, synthesis and purification protocols, analytical data, and known biological effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The key properties of 2-(6-methoxy-1H-indol-3-yl)acetic acid are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(6-methoxy-1H-indol-3-yl)acetic acid | N/A |
| CAS Number | 103986-22-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Melting Point | 163-164 °C | N/A |
| Boiling Point | 445.9 °C at 760 mmHg | [5] |
| Appearance | Reported as both liquid and solid | [1] |
| pKa | Not experimentally determined | N/A |
| Solubility | Soluble in ethanol, methanol, and DMSO. Sparingly soluble in chloroform and insoluble in water.[6] | N/A |
Synthesis and Purification
The synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic acid can be achieved through various methods, with the Fischer indole synthesis being a prominent and versatile approach.[1][2][7][8][9]
Experimental Protocol: Fischer Indole Synthesis
This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][7][8]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diatomaceous earth
Procedure:
-
Hydrazone Formation: A mixture of 4-methoxyphenylhydrazine hydrochloride and levulinic acid in glacial acetic acid is heated under reflux. The resulting hydrazone precipitates upon cooling and can be collected by filtration.
-
Indolization: The dried hydrazone is added to a refluxing solution of a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. The reaction mixture is heated for several hours to facilitate the cyclization and formation of the indole ring.
-
Hydrolysis: The crude product is then subjected to alkaline hydrolysis by refluxing with aqueous sodium hydroxide to convert the ester intermediate to the desired carboxylic acid.
-
Purification: The reaction mixture is cooled, and the product is precipitated by acidification with hydrochloric acid. The crude 2-(6-methoxy-1H-indol-3-yl)acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel.[10]
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic acid.
Analytical Characterization
The structural confirmation and purity assessment of 2-(6-methoxy-1H-indol-3-yl)acetic acid are typically performed using nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of this compound.[11][12][13]
-
Frequency: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[11]
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[11]
Expected Chemical Shifts (based on related structures):
-
¹H NMR (DMSO-d₆):
-
Aromatic protons on the indole ring: ~6.5 - 7.5 ppm
-
Methylene protons (-CH₂-COOH): ~3.6 ppm
-
Methoxy protons (-OCH₃): ~3.7 ppm
-
Indole N-H proton: ~10.8 ppm (broad singlet)
-
Carboxylic acid proton (-COOH): ~12.0 ppm (broad singlet)[14]
-
-
¹³C NMR (DMSO-d₆):
-
Carbonyl carbon (-COOH): ~173 ppm
-
Aromatic and indole ring carbons: ~100 - 155 ppm
-
Methoxy carbon (-OCH₃): ~55 ppm
-
Methylene carbon (-CH₂-COOH): ~31 ppm[13]
-
Biological Activity and Signaling Pathways
Derivatives of indole-3-acetic acid have demonstrated a range of biological activities, with a particular focus on their potential as anticancer agents.
Anticancer Activity
While specific quantitative data for 2-(6-methoxy-1H-indol-3-yl)acetic acid is not extensively available in the public domain, related methoxy-indole derivatives have shown cytotoxic effects against various cancer cell lines.[15] For instance, some indole derivatives have been reported to exhibit anti-cancer efficacy through mechanisms such as DNA intercalation.[16] The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Experimental Protocol: Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake Assay)
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 2-(6-methoxy-1H-indol-3-yl)acetic acid.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or neutral red) is added to the wells. The absorbance is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.[17]
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for determining the in vitro cytotoxicity of a compound.
Signaling Pathways
The precise signaling pathways modulated by 2-(6-methoxy-1H-indol-3-yl)acetic acid are still under investigation. However, based on the known activities of similar indole compounds, potential mechanisms of action could involve the modulation of pathways related to cell proliferation, apoptosis, and angiogenesis. For example, some indole derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade in cancer cells.[18] Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
Hypothesized Signaling Pathway Involvement
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. 2-(6-Methoxy-1H-indol-3-yl)acetic acid, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. 2-(6-Methoxy-1H-indol-3-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. 2-(6-Methoxy-1H-indol-3-yl)acetic acid - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
